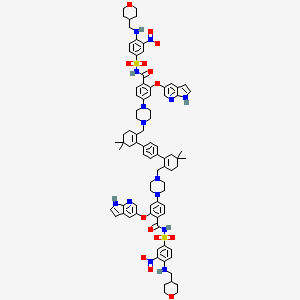
VCL-J (Venetoclax impurity)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1,1’-((((5,5,5’‘,5’‘-tetramethyl-3,3’‘,4,4’‘,5,5’‘,6,6’‘-octahydro-[1,1’:4’,1’‘-terphenyl]-2,2’'-diyl)bis(methylene))bis(piperazine-4,1-diyl))bis(2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4,1-phenylene))bis(N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)formamide) is a complex organic molecule with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core terphenyl structure, followed by the introduction of piperazine and pyrrolopyridine groups through nucleophilic substitution reactions. The final steps involve the addition of sulfonyl formamide groups under controlled conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as chromatography and crystallization, to achieve the desired level of purity required for its applications.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple nitrogen and oxygen atoms makes it susceptible to oxidation reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups allow it to bind to different sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylbutane: A hydrocarbon with a simpler structure but similar branching.
Benzene, 1,2,4,5-tetramethyl-: An aromatic compound with multiple methyl groups.
Uniqueness
What sets this compound apart is its complex structure with multiple functional groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and interact with different molecular targets highlights its uniqueness compared to simpler compounds like tetramethylbutane and benzene, 1,2,4,5-tetramethyl-.
1,1’-((((5,5,5’‘,5’‘-tetramethyl-3,3’‘,4,4’‘,5,5’‘,6,6’‘-octahydro-[1,1’:4’,1’‘-terphenyl]-2,2’'-diyl)bis(methylene))bis(piperazine-4,1-diyl))bis(2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4,1-phenylene))bis(N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)formamide) , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Propriétés
Formule moléculaire |
C84H96N14O14S2 |
|---|---|
Poids moléculaire |
1589.9 g/mol |
Nom IUPAC |
4-[4-[[2-[4-[5,5-dimethyl-2-[[4-[4-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]-3-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)phenyl]piperazin-1-yl]methyl]cyclohexen-1-yl]phenyl]-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C84H96N14O14S2/c1-83(2)25-17-61(53-93-29-33-95(34-30-93)63-9-13-69(77(43-63)111-65-41-59-19-27-85-79(59)89-51-65)81(99)91-113(105,106)67-11-15-73(75(45-67)97(101)102)87-49-55-21-37-109-38-22-55)71(47-83)57-5-7-58(8-6-57)72-48-84(3,4)26-18-62(72)54-94-31-35-96(36-32-94)64-10-14-70(78(44-64)112-66-42-60-20-28-86-80(60)90-52-66)82(100)92-114(107,108)68-12-16-74(76(46-68)98(103)104)88-50-56-23-39-110-40-24-56/h5-16,19-20,27-28,41-46,51-52,55-56,87-88H,17-18,21-26,29-40,47-50,53-54H2,1-4H3,(H,85,89)(H,86,90)(H,91,99)(H,92,100) |
Clé InChI |
URWBDGRADWDCHC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=C(C1)C2=CC=C(C=C2)C3=C(CCC(C3)(C)C)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCOCC7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9)CN1CCN(CC1)C1=CC(=C(C=C1)C(=O)NS(=O)(=O)C1=CC(=C(C=C1)NCC1CCOCC1)[N+](=O)[O-])OC1=CN=C2C(=C1)C=CN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Alphas,2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-alpha-[(1R)-1-hydroxyethyl]-3-methyl-2H-pyrrole-2-acetic acid](/img/structure/B13863301.png)
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1S,3R,5S)-](/img/structure/B13863312.png)
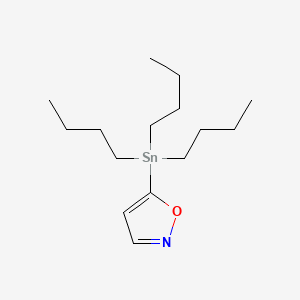

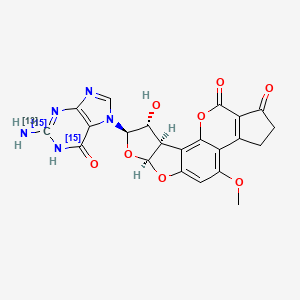
![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
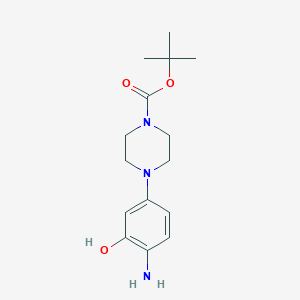
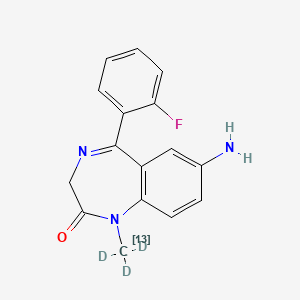
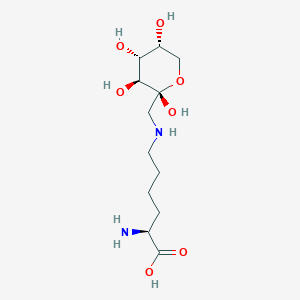
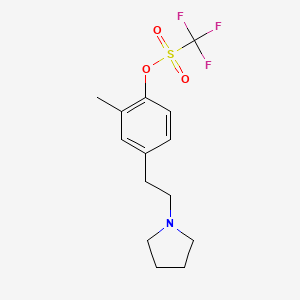
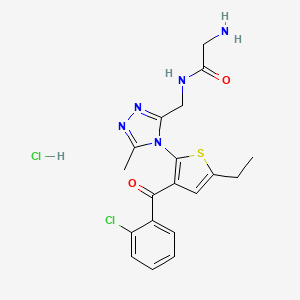
![disodium;(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13863362.png)
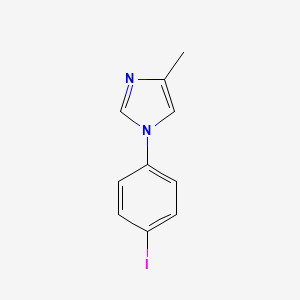
![tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13863368.png)
